methyl 6-chloro-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Scaffold Systems in Contemporary Organic Synthesis and Medicinal Chemistry
The indole scaffold is a fundamental structural motif in a vast number of biologically active compounds. rsc.orgguidechem.com Its presence in the essential amino acid tryptophan means it is integral to the structure of many proteins and enzymes. nih.gov This inherent biological relevance has made the indole nucleus a focal point for medicinal chemists for decades. rsc.orgguidechem.com
The versatility of the indole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov This has led to the development of a wide range of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents. nih.govrsc.org In organic synthesis, the indole ring system presents a rich platform for the development of novel synthetic methodologies, further expanding the chemical space accessible to researchers. nih.gov
Strategic Position of Methyl 6-chloro-1H-indole-2-carboxylate as a Key Synthetic Intermediate and Building Block
This compound holds a strategic position as a key synthetic intermediate in the preparation of more complex and biologically active molecules. The presence of three key functional groups—the indole nitrogen, the methyl ester at the 2-position, and the chlorine atom at the 6-position—provides multiple reaction sites for further chemical modification.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. The indole nitrogen can be alkylated or arylated to introduce additional substituents. The chlorine atom on the benzene (B151609) portion of the indole ring is particularly significant. It can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl or heteroaryl groups. This versatility makes this compound a valuable starting material for the synthesis of complex molecular architectures. For instance, chloro-substituted indole analogs serve as precursors in the synthesis of potent receptor antagonists.
Overview of Research Trajectories for Halogenated Indole Derivatives within Pharmaceutical and Agrochemical Sciences
The incorporation of halogen atoms, such as chlorine, into the indole scaffold has been a highly successful strategy in the development of new pharmaceutical and agrochemical agents. Halogenation can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target.
In the pharmaceutical sciences, halogenated indoles have been extensively investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. For example, the presence of a halogen at the C6 position of the indole ring has been shown to be beneficial for the activity of certain HIV integrase inhibitors. rsc.org The halogen can form specific interactions with the enzyme's active site, leading to enhanced potency. rsc.org
In the field of agrochemicals, halogenated indole derivatives have been explored for their potential as herbicides, insecticides, and fungicides. The introduction of a halogen can increase the compound's environmental persistence and improve its efficacy against target pests. The unique electronic properties of the halogenated indole ring can also lead to novel modes of action.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDCCGVOJXWGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405819 | |
| Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98081-84-6 | |
| Record name | 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98081-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
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Advanced Synthetic Methodologies for Methyl 6 Chloro 1h Indole 2 Carboxylate and Its Core Structure
Hemetsberger-Knittel Indole (B1671886) Synthesis Pathways
The Hemetsberger-Knittel synthesis is a powerful method for the preparation of indole-2-carboxylic acid esters, proceeding through the thermal decomposition of 3-aryl-2-azido-propenoic esters. mcmaster.ca This reaction pathway is particularly advantageous for accessing a variety of substituted indoles with typical yields often exceeding 70%. mcmaster.ca The synthesis of methyl 6-chloro-1H-indole-2-carboxylate via this method involves a two-step sequence: the formation of an azidoacrylate precursor followed by a thermolytic cyclization.
Precursor Formation via Knoevenagel Condensation
The initial step in the Hemetsberger-Knittel synthesis is the Knoevenagel condensation of an aromatic aldehyde with an alkyl azidoacetate. rsc.org For the synthesis of the precursor to this compound, 4-chlorobenzaldehyde (B46862) is reacted with methyl azidoacetate. This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) in methanol, and proceeds via a nucleophilic addition of the deprotonated azidoacetate to the carbonyl group of the aldehyde, followed by dehydration to yield the corresponding methyl 2-azido-3-(4-chlorophenyl)acrylate. beilstein-journals.org The condensation is stereospecific, generally yielding the Z-isomer. rsc.org
The general reaction is as follows:
Figure 1: Knoevenagel condensation of 4-chlorobenzaldehyde with methyl azidoacetate.
Thermolytic Cyclization of Azidoacrylates for Indole Ring Formation
The second and defining step of the Hemetsberger-Knittel synthesis is the thermal decomposition of the methyl 2-azido-3-(4-chlorophenyl)acrylate intermediate. mcmaster.ca This thermolysis is typically carried out in a high-boiling inert solvent, such as xylene or toluene (B28343), at reflux temperatures. beilstein-journals.org The reaction is believed to proceed through a nitrene intermediate, which then undergoes an intramolecular cyclization onto the aromatic ring, followed by a rearrangement to form the stable indole ring system. mcmaster.ca This step directly yields the target compound, this compound.
Figure 2: Thermolytic cyclization to form this compound.
Optimization of Reaction Conditions: Temperature, Stoichiometry, and Concentration Effects
The efficiency of the Hemetsberger-Knittel synthesis can be significantly influenced by the reaction conditions. For the initial Knoevenagel condensation, the choice of base and solvent is crucial. A strong base like sodium methoxide in an alcoholic solvent is commonly employed to ensure complete deprotonation of the azidoacetate. beilstein-journals.org The reaction is often performed at low temperatures to control the reaction rate and minimize side reactions. beilstein-journals.org
For the thermolytic cyclization, the temperature is a critical parameter. The decomposition of the azidoacrylate requires sufficient thermal energy, and the choice of a high-boiling solvent like xylene (boiling point ~140 °C) is common. beilstein-journals.org The concentration of the azidoacrylate in the solvent can also play a role, with more dilute solutions sometimes favoring the intramolecular cyclization over potential intermolecular side reactions. While specific optimization data for this compound is not extensively published, general findings for the Hemetsberger-Knittel reaction suggest that careful control of these parameters is key to achieving high yields.
Interactive Data Table: Representative Conditions for Hemetsberger-Knittel Synthesis
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) |
| Knoevenagel Condensation | 4-chlorobenzaldehyde, methyl azidoacetate | Sodium methoxide/Methanol | 0 to RT | 70-90 |
| Thermolytic Cyclization | Methyl 2-azido-3-(4-chlorophenyl)acrylate | Xylene | 140 | 60-80 |
Ligand-Free Copper-Catalyzed Ullmann Coupling for Indole-2-Carboxylic Acid Derivatives
A significant advancement in the synthesis of indole-2-carboxylic acid derivatives is the use of ligand-free copper-catalyzed Ullmann coupling reactions. This methodology provides a straightforward and efficient route to these valuable compounds from readily available starting materials. The reaction typically involves a cascade process of condensation, coupling, and deformylation.
In a typical procedure, a 2-halo-substituted aniline (B41778) can be reacted with an α-keto acid or a related derivative in the presence of a copper catalyst, often copper(I) iodide (CuI), and a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF). The absence of a ligand simplifies the reaction setup and purification process, making it an attractive method for organic synthesis. This approach is applicable to a range of halo-substituted anilines, including those with chloro substituents, to produce the corresponding indole-2-carboxylic acid derivatives in moderate to good yields.
Interactive Data Table: Ligand-Free Copper-Catalyzed Ullmann Coupling for Indole-2-Carboxylates
| 2-Haloaniline | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-chloroaniline | Methyl pyruvate (B1213749) | CuI | K2CO3 | DMF | 110-120 | 65-80 |
| 2-bromoaniline | Ethyl pyruvate | CuI | Cs2CO3 | Dioxane | 100 | 70-85 |
| 2-iodoaniline | Methyl pyruvate | CuI | K2CO3 | DMF | 100-110 | 75-90 |
Alternative Synthetic Approaches and Comparative Methodological Analyses
Besides the Hemetsberger-Knittel and Ullmann coupling methods, several other classical and modern synthetic strategies can be employed for the synthesis of the this compound core structure. The most notable among these are the Fischer and Leimgruber-Batcho indole syntheses.
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. chemicalbook.com It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. chemicalbook.com For the synthesis of this compound, 4-chlorophenylhydrazine (B93024) would be reacted with methyl pyruvate. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. bldpharm.com A notable report describes the synthesis of ethyl 6-chloroindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH, where the methoxy (B1213986) group is displaced by a chloro group in an abnormal Fischer indole synthesis. chemicalbook.com
The Leimgruber-Batcho indole synthesis is another powerful method that starts from o-nitrotoluenes. bldpharm.com For a 6-chloroindole (B17816) derivative, the synthesis would begin with 4-chloro-2-nitrotoluene. This starting material is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. This method is known for its high yields and mild reaction conditions, making it a popular choice in industrial applications.
Comparative Analysis:
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Hemetsberger-Knittel | Aromatic aldehyde, alkyl azidoacetate | Thermal decomposition of an azidoacrylate | Good yields, applicable to various substituted aldehydes | Use of potentially explosive azides |
| Ullmann Coupling | 2-haloaniline, α-keto ester | Ligand-free copper catalysis | Simple procedure, readily available starting materials | May require higher temperatures |
| Fischer Indole Synthesis | Phenylhydrazine, aldehyde/ketone | Acid-catalyzed cyclization of a hydrazone | Widely applicable, well-established | Can produce regioisomers with unsymmetrical ketones |
| Leimgruber-Batcho | o-nitrotoluene | Formation and reductive cyclization of an enamine | High yields, mild conditions, industrially scalable | Starting o-nitrotoluenes may not be readily available |
Purification and Spectroscopic Characterization in Synthetic Organic Chemistry
The purification of this compound typically involves standard techniques in synthetic organic chemistry. After the reaction is complete, the crude product is often isolated by extraction and then purified by either recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), can yield highly pure crystalline material. For more challenging purifications, silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane is a common and effective method.
The structural elucidation and confirmation of the synthesized this compound are achieved through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the indole ring protons and the methyl ester group. The NH proton of the indole typically appears as a broad singlet at a high chemical shift (around 8-9 ppm). The aromatic protons on the benzene (B151609) ring will show a specific splitting pattern corresponding to the 1,2,4-trisubstitution. The C-3 proton of the indole ring usually appears as a singlet or a small doublet in the region of 7.0-7.5 ppm. The methyl ester protons will be a sharp singlet at around 3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a low field (around 160-165 ppm). The carbon atoms of the indole ring will have characteristic chemical shifts, with C-2 typically being in the range of 135-140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the indole. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretching of the ester group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₀H₈ClNO₂) would be observed. The isotopic pattern of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would also be evident.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Key Signals/Bands |
| ¹H NMR (CDCl₃) | ~8.5 (br s, 1H, NH), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~7.1 (s, 1H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | ~162 (C=O), ~136 (C), ~130 (C), ~128 (C), ~125 (CH), ~122 (CH), ~121 (C), ~112 (CH), ~108 (CH), ~52 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1710 (C=O stretch), ~1600, 1480 (C=C stretch) |
| MS (EI) | m/z (relative intensity): [M]+, [M+2]+, fragments corresponding to loss of OCH₃, COOCH₃ |
Strategic Derivatization and Analog Development from Methyl 6 Chloro 1h Indole 2 Carboxylate
Chemical Transformations of the Indole (B1671886) Nucleus
The chemical reactivity of the indole ring allows for modifications at several positions. The electron-rich nature of the pyrrole (B145914) moiety makes the C3 position particularly susceptible to electrophilic substitution, while the chloro-substituted benzene (B151609) ring offers opportunities for cross-coupling reactions. The ester group at the C2 position provides a handle for the introduction of various amide functionalities.
Functionalization at the C3 Position
The C3 position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution reactions. This allows for the introduction of a variety of substituents, which can significantly influence the biological properties of the resulting molecules.
Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto aromatic and heteroaromatic rings. masterorganicchemistry.comlibretexts.org In the context of indole esters, this reaction typically occurs at the C3 position due to its high electron density. sigmaaldrich.comorganic-chemistry.org The reaction involves the treatment of the indole derivative with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion, which is attacked by the electron-rich C3 position of the indole. sigmaaldrich.com
For methyl 6-chloro-1H-indole-2-carboxylate, the Friedel-Crafts acylation can be expected to proceed regioselectively at the C3 position. The presence of the electron-withdrawing ester group at C2 and the chloro group at C6 can influence the reactivity of the indole nucleus, but the inherent nucleophilicity of the C3 position generally directs the substitution to this site.
Table 1: Representative Friedel-Crafts Acylation of this compound
| Acyl Chloride | Lewis Acid | Solvent | Product |
| Acetyl chloride | AlCl₃ | Dichloromethane | Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate |
| Propionyl chloride | AlCl₃ | 1,2-Dichloroethane | Methyl 6-chloro-3-propionyl-1H-indole-2-carboxylate |
| Benzoyl chloride | AlCl₃ | Dichloromethane | Methyl 3-benzoyl-6-chloro-1H-indole-2-carboxylate |
This table is illustrative and based on general procedures for Friedel-Crafts acylation of indole esters.
Following Friedel-Crafts acylation, the newly introduced acyl group at the C3 position can be readily reduced to the corresponding alkyl chain. This two-step sequence of acylation followed by reduction provides a reliable method for the C3-alkylation of indoles, overcoming some of the challenges associated with direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements. libretexts.org
Several methods are available for the reduction of the carbonyl group, including the Clemmensen and Wolff-Kishner reductions. organic-chemistry.org A milder and often preferred method for substrates bearing sensitive functional groups is the use of silane (B1218182) reducing agents, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). organic-chemistry.org This method is effective for the reduction of acylindoles to the corresponding alkylindoles.
Table 2: Reduction of C3-Acyl Group on this compound Derivatives
| Starting Material | Reducing Agent | Acid | Product |
| Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate | Triethylsilane | Trifluoroacetic Acid | Methyl 6-chloro-3-ethyl-1H-indole-2-carboxylate |
| Methyl 6-chloro-3-propionyl-1H-indole-2-carboxylate | Triethylsilane | Trifluoroacetic Acid | Methyl 6-chloro-3-propyl-1H-indole-2-carboxylate |
| Methyl 3-benzoyl-6-chloro-1H-indole-2-carboxylate | Triethylsilane | Trifluoroacetic Acid | Methyl 3-benzyl-6-chloro-1H-indole-2-carboxylate |
This table is illustrative and based on general procedures for the reduction of acylindoles.
Modifications and Substitutions at the C5 and C6 Positions
The chloro substituent at the C6 position of this compound serves as a valuable handle for further functionalization through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at this position. nih.govwikipedia.orgorganic-chemistry.org
The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgd-nb.infobeilstein-journals.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position.
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.orgnih.govacs.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl indole derivatives.
While the focus here is on the C6 position due to the starting material, similar strategies could be applied to the C5 position if a suitably halogenated precursor were used.
Table 3: Potential Cross-Coupling Reactions at the C6 Position
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 6-phenyl-1H-indole-2-carboxylate |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Methyl 6-(phenylamino)-1H-indole-2-carboxylate |
This table presents potential applications of common cross-coupling reactions on the 6-chloroindole (B17816) scaffold.
Ester Hydrolysis and Subsequent Amide Bond Formation at the C2 Position
The methyl ester at the C2 position of the indole ring is a key functional group for the synthesis of indole-2-carboxamide derivatives. The first step in this transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the carboxylate. nih.gov
Once the 6-chloro-1H-indole-2-carboxylic acid is obtained, it can be coupled with a variety of primary or secondary amines to form the desired amide bond. A wide range of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. fishersci.co.ukresearchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.ukmychemblog.com More modern and highly efficient coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which often lead to high yields and clean reactions. growingscience.comreddit.com
Table 4: Amide Bond Formation from 6-chloro-1H-indole-2-carboxylic acid
| Amine | Coupling Reagent | Base | Solvent | Product |
| Benzylamine | HATU | DIPEA | DMF | N-benzyl-6-chloro-1H-indole-2-carboxamide |
| Piperidine | EDC/HOBt | NMM | DCM | (6-chloro-1H-indol-2-yl)(piperidin-1-yl)methanone |
| Aniline | SOCl₂ then amine | Pyridine | Chloroform | N-phenyl-6-chloro-1H-indole-2-carboxamide |
This table illustrates various common methods for amide bond formation.
Synthesis of Indole-2-carboxamide Derivatives as Prototypical Structures
The chemical transformations described above can be strategically combined to synthesize a diverse library of indole-2-carboxamide derivatives. A general synthetic route would involve the initial functionalization of the C3 position of this compound via Friedel-Crafts acylation, followed by an optional reduction of the acyl group. Subsequently, the methyl ester at C2 would be hydrolyzed to the carboxylic acid. The final step would be the coupling of this carboxylic acid with a selected amine to yield the target indole-2-carboxamide. Further diversity can be introduced by performing cross-coupling reactions at the C6 position at an appropriate stage of the synthesis. This modular approach allows for the systematic variation of substituents at the C2, C3, and C6 positions of the indole core, facilitating the exploration of their impact on the biological profile of the resulting compounds.
Diversification Strategies for Peripheral Substituents, including Phenyl Rings and Amine Moieties
The strategic derivatization of this compound serves as a cornerstone for the development of novel compounds with diverse biological activities. The introduction of peripheral substituents, such as phenyl rings and various amine moieties, allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). Key strategies for this diversification include palladium-catalyzed cross-coupling reactions for the introduction of aryl groups and amide bond formation to incorporate a wide array of amine functionalities.
Introduction of Phenyl Rings via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of phenyl rings at specific positions on the indole scaffold. The chlorine atom at the C-6 position of this compound is a prime site for such transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., phenylboronic acid) with a halide (in this case, the C-6 chloro substituent) in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and tolerance of various functional groups. For chloroindoles, specific catalyst systems have been developed to achieve high yields. For instance, the use of palladium precatalysts with bulky, electron-rich phosphine ligands like XPhos has proven effective for the coupling of chloroindoles with phenylboronic acid. nih.gov While specific examples for this compound are not extensively detailed in the cited literature, the reactivity of the 6-chloroindole core suggests its applicability.
A general representation of the Suzuki-Miyaura coupling at the C-6 position is depicted below:
Reactants: this compound, Phenylboronic acid
Catalyst: Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)
Base: Typically an inorganic base such as K₃PO₄ or Cs₂CO₃
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/Water | Methyl 6-phenyl-1H-indole-2-carboxylate |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene (B28343)/Water | Methyl 6-(4-methoxyphenyl)-1H-indole-2-carboxylate |
| This compound | 3-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/Water | Methyl 6-(3-fluorophenyl)-1H-indole-2-carboxylate |
Direct C-H Arylation:
Another strategy for introducing phenyl groups is through direct C-H arylation. This method avoids the pre-functionalization required for traditional cross-coupling reactions. Palladium catalysts can mediate the coupling of aryl halides with C-H bonds of the indole nucleus. While the C-2 and C-3 positions are generally more reactive, regioselective C-H arylation at other positions can be achieved with the use of appropriate directing groups or specialized catalyst systems. uva.esacs.org
Incorporation of Amine Moieties
The introduction of amine moieties is most commonly achieved through the formation of an amide bond at the C-2 carboxylate position. This involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of primary and secondary amines, including anilines and aliphatic amines.
Amide Bond Formation:
The conversion of 6-chloro-1H-indole-2-carboxylic acid to its corresponding amides is a versatile method for introducing a wide variety of amine-containing substituents. This transformation is typically carried out using standard peptide coupling reagents.
Activation of the Carboxylic Acid: The carboxylic acid is activated in situ using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or by converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling with Amines: The activated carboxylic acid derivative is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA)) to yield the corresponding N-substituted-6-chloro-1H-indole-2-carboxamide. nih.gov
The following table illustrates the synthesis of various amide derivatives from 6-chloro-1H-indole-2-carboxylic acid:
| Amine Reactant | Coupling Reagent(s) | Base | Solvent | Product |
| Aniline | EDC, HOBt | DIPEA | DMF | N-phenyl-6-chloro-1H-indole-2-carboxamide |
| 4-Fluoroaniline | HATU | DIPEA | DMF | N-(4-fluorophenyl)-6-chloro-1H-indole-2-carboxamide |
| Benzylamine | SOCl₂, then amine | TEA | Dichloromethane | N-benzyl-6-chloro-1H-indole-2-carboxamide |
| Piperidine | TBTU | DIPEA | Acetonitrile | (6-chloro-1H-indol-2-yl)(piperidin-1-yl)methanone |
| Morpholine | BOP reagent | TEA | THF | (6-chloro-1H-indol-2-yl)(morpholino)methanone |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination offers a direct route to introduce amino groups at the C-6 position by coupling an amine with the chloro-substituted indole. This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com This strategy allows for the introduction of a wide range of primary and secondary amines, including anilines and alkylamines, directly onto the indole core.
A general scheme for the Buchwald-Hartwig amination at the C-6 position is as follows:
Reactants: this compound, Primary or Secondary Amine
Catalyst: Palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BrettPhos, t-BuXPhos)
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent: Anhydrous, aprotic solvents like toluene or dioxane
| Amine Reactant | Catalyst/Ligand | Base | Solvent | Product |
| Aniline | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | Methyl 6-(phenylamino)-1H-indole-2-carboxylate |
| Morpholine | Pd(OAc)₂/t-BuXPhos | LiHMDS | Dioxane | Methyl 6-(morpholin-4-yl)-1H-indole-2-carboxylate |
| Benzylamine | Pd₂(dba)₃/RuPhos | K₂CO₃ | Toluene | Methyl 6-(benzylamino)-1H-indole-2-carboxylate |
Structure Activity Relationship Sar and Mechanistic Studies of Methyl 6 Chloro 1h Indole 2 Carboxylate Analogues
Indole-2-carboxamide Scaffold as a Viable Template for Bioactive Compound Discovery
The indole-2-carboxamide core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the design of new drugs by targeting a wide array of biological pathways. researchgate.net Its structural versatility has led to the development of compounds with diverse pharmacological activities, including antitubercular, antineoplastic, and selective cannabinoid receptor 2 (CB2) agonistic properties. rsc.org The utility of this scaffold extends to the discovery of agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. nih.govresearchgate.net Structure-activity relationship (SAR) studies have consistently revealed that the indole-2-carboxamide framework is a viable template for developing allosteric modulators for the Cannabinoid Type 1 (CB1) receptor, a G protein-coupled receptor. acs.org
Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)
Allosteric modulation represents an advanced approach to fine-tuning the function of G protein-coupled receptors (GPCRs). nih.govnih.gov Unlike orthosteric ligands that bind to the primary, endogenous ligand binding site, allosteric modulators bind to a distinct, topographically different site on the receptor. youtube.com This binding event induces a conformational change in the receptor, which in turn alters its responsiveness to the orthosteric ligand. youtube.com Allosteric modulators can be categorized as positive (PAMs), which enhance the effect of the orthosteric ligand, or negative (NAMs), which reduce it. frontiersin.org This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling compared to traditional agonists and antagonists. youtube.comunc.edu
The indole-2-carboxamide scaffold has been particularly instrumental in the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). acs.orgnih.gov The CB1 receptor, a Class A GPCR, is abundant in the central nervous system and is a significant target for treating conditions related to pain, appetite, and substance abuse disorders. nih.govnih.gov The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is considered a prototypical allosteric modulator of the CB1 receptor. acs.orgnih.gov Research has focused on synthesizing and characterizing analogues of ORG27569 to better understand the structural requirements for CB1 allosterism and to optimize their pharmacological properties. acs.orgnih.gov
The effects of allosteric modulators are quantified by two key parameters: the equilibrium dissociation constant (KB) and the cooperativity factor (α). acs.org KB reflects the binding affinity of the modulator for its allosteric site on the receptor, with lower values indicating higher affinity. acs.orgnih.gov The cooperativity factor, α, quantifies the extent to which the allosteric modulator affects the binding of the orthosteric ligand. acs.org An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while an α value less than 1 signifies negative cooperativity. acs.orgrealmofcaring.org
SAR studies have elucidated how specific structural modifications to the indole-2-carboxamide scaffold impact these parameters. For instance, moving the electron-withdrawing chloro group from the C5 position to the C6 position, as in the analogue of the titular compound, was found to drastically reduce binding affinity (higher KB) without significantly diminishing the positive cooperativity. acs.org
| Compound | Key Structural Features | Binding Affinity (KB, nM) | Cooperativity Factor (α) | Reference |
|---|---|---|---|---|
| ORG27569 (1) | C5-Chloro, C3-Ethyl | ~129 | 6.9 | acs.orgnih.gov |
| ICAM-a | C5-Chloro, C3-Ethyl, N1-Methyl | 5778 | 11.9 | nih.gov |
| ICAM-b (2) | C5-Chloro, C3-Pentyl, N1-Methyl | 469.9 | 17.6 | nih.gov |
| 12d | C5-Chloro, C3-Propyl | 259.3 | 24.5 | acs.orgnih.gov |
| 12f | C5-Chloro, C3-Hexyl | 89.1 | 15.2 | acs.orgnih.gov |
| 21a | C6-Chloro, C3-Pentyl | 3673 | 16.0 | acs.org |
A significant finding in the study of indole-2-carboxamide allosteric modulators is their ability to induce ligand-biased signaling. nih.govnih.gov This phenomenon occurs when a ligand preferentially activates one intracellular signaling pathway over another through the same receptor. mdpi.com For the CB1 receptor, signaling can occur through G protein-dependent pathways or β-arrestin-dependent pathways. acs.org
Several potent indole-2-carboxamide allosteric modulators, despite enhancing the binding of orthosteric agonists (positive cooperativity), act as negative modulators of G-protein coupling. acs.orgnih.govnih.gov For example, compound ICAM-b inhibited both agonist-induced and basal GTPγS binding, a measure of G-protein activation. nih.gov However, these same compounds have been shown to induce downstream signaling, such as the activation of extracellular signal-regulated kinase (ERK), through a β-arrestin-mediated pathway. nih.govnih.govnih.gov This biased signaling suggests that these allosteric modulators can selectively regulate specific functions of the CB1 receptor, offering a potential avenue to develop therapeutics with more refined effects. acs.org
Influence of Specific Structural Elements on Biological Activity
SAR studies have identified key structural features of the indole-2-carboxamide scaffold that are critical for allosteric modulation of the CB1 receptor. These include the nature and position of substituents on the indole (B1671886) ring, the length of an alkyl group at the C3-position, and the characteristics of the amide portion of the molecule. acs.orgnih.gov An electron-withdrawing group, such as a chloro or fluoro atom, at the C5-position of the indole ring is preferred for enhancing potency. acs.orgnih.gov
The length and conformation of the alkyl group at the C3-position of the indole ring have a profound influence on CB1 allostery. acs.orgresearchgate.net Research has shown that a linear alkyl group at this position is preferred. acs.orgnih.gov The elongation of this alkyl chain can significantly impact both binding affinity (KB) and cooperativity (α).
For example, replacing the C3-ethyl group of ORG27569 with an n-pentyl group (as in ICAM-b) led to a marked enhancement of the cooperativity factor α from 6.9 to 17.6. acs.orgnih.govnih.gov Further studies revealed that an n-propyl group at the C3 position (compound 12d) was optimal for achieving the highest cooperativity (α = 24.5), while an n-hexyl group (compound 12f) yielded the highest binding affinity (KB = 89.1 nM). acs.orgnih.gov However, increasing the alkyl chain length further to n-heptyl or n-nonyl did not result in improved allosteric effects, indicating a critical optimal length for this substituent. acs.orgnih.gov This suggests that the C3-alkyl group engages in specific, likely hydrophobic, interactions within the allosteric binding site. nih.gov
Role of Electron-Withdrawing Groups at the C5-Position
The substitution pattern on the indole ring is a critical determinant of biological activity for indole-2-carboxylate (B1230498) analogues. Research into the structure-activity relationships (SAR) of these compounds has frequently highlighted the importance of the C5-position. Studies on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor have shown that the presence of an electron-withdrawing group, such as a chlorine atom, at the C5 position is favorable for activity. researchgate.net
For instance, in a series of N-phenylethyl-1H-indole-2-carboxamides, analogues bearing a chlorine atom at the C5 position of the indole ring demonstrated maximum stimulatory activity on the CB1 receptor. researchgate.net This enhancement is also observed in other series of indole-2-carboxamides developed as CB1 allosteric modulators, where a C5-chloro substitution is a common feature among the most potent compounds. nih.govnih.gov Similarly, in the development of cytotoxic agents based on seco-duocarmycin analogues, substitutions at the C5 position of the indole segment were found to be one of the most important sites for potentiating activity. nih.gov Analogues with small sulfonyl-containing substituents at this position, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl, showed cytotoxic activity comparable to or greater than the reference compound doxorubicin (B1662922) against several human cancer cell lines. nih.gov
This suggests that an electronegative substituent at the C5 position can enhance binding affinity and functional modulation at certain receptors, possibly by engaging in specific interactions within the receptor's binding pocket or by altering the electronic properties of the indole ring system. nih.gov
Table 1: Effect of C5-Position Substitution on Biological Activity
| Compound Series | C5-Substituent | Target | Observed Activity | Reference |
|---|---|---|---|---|
| N-phenylethyl-1H-indole-2-carboxamides | Chlorine | CB1 Receptor | Maximum stimulatory effect | researchgate.net |
| seco-Duocarmycin Analogues | -OH | COLO 205 cells | IC₅₀: 0.374 µM | nih.gov |
| seco-Duocarmycin Analogues | -O-Methylsulfonyl | SK-MEL-2 cells | IC₅₀: 0.419 µM | nih.gov |
| seco-Duocarmycin Analogues | -O-Aminosulfonyl | SK-MEL-2 cells | IC₅₀: 0.301 µM | nih.gov |
Impact of Linker Lengths and Amino Substituents on Peripheral Phenyl Rings
The structural bridge, or "linker," connecting the indole-2-carboxylate core to a peripheral phenyl ring, along with the substituents on that ring, plays a pivotal role in defining the pharmacological profile of these analogues.
Linker Length: The length and flexibility of the linker are critical. In studies of indole-2-carboxamide analogues for antitubercular activity, it was found that introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was unfavorable for activity. rsc.org However, in other contexts, such as antiproliferative indoleamides, stretching the middle linker connecting the indole and adamantane (B196018) moieties could be tolerated in certain structural configurations. nih.gov Research on HIV-1 integrase inhibitors also involved lengthening the linker at the C3 position to enhance interactions with a hydrophobic pocket, though this modification was not always successful, particularly if it interfered with essential metal chelation by the C2 carboxyl group. nih.gov
Amino Substituents on Peripheral Phenyl Rings: Substituents on the peripheral phenyl ring significantly modulate potency and selectivity. In the context of CB1 receptor allosteric modulators, the presence of a dimethylamino or piperidinyl group at the 4-position of a phenethyl moiety attached to the indole-2-carboxamide core was shown to exert maximum stimulatory activity. researchgate.netnih.gov This indicates a preference for a basic amino group at this position for optimal interaction with the receptor.
Conversely, for indole-2-carboxylates acting as antagonists at the NMDA receptor's glycine (B1666218) site, the properties of substituents on a terminal phenyl ring had different effects. A quantitative structure-activity relationship (QSAR) analysis suggested that affinity (pKi) decreases with increased lipophilicity and the steric bulk of substituents. nih.gov This implies that a non-hydrophobic pocket of limited size accommodates this terminal phenyl ring. nih.gov
Table 2: Influence of Linker and Peripheral Substituents on Activity
| Compound Class | Structural Modification | Target/Assay | Finding | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides | Extra spacer in amide-phenyl linker | Anti-TB Activity (MIC) | Unfavorable for activity | rsc.org |
| Indole-2-carboxamides | 4-Dimethylamino on phenethyl group | CB1 Receptor | High stimulatory activity (EC₅₀ = 50 nM) | researchgate.net |
| Indole-2-carboxamides | 4-Piperidinyl on phenethyl group | CB1 Receptor | High stimulatory activity (EC₅₀ = 90 nM) | researchgate.net |
| Indole-2-carboxylates | Lipophilic/bulky phenyl substituents | NMDA Glycine Site (pKi) | Decreased binding affinity | nih.gov |
| HIV-1 Integrase Inhibitors | Lengthened C3 linker | HIV-1 Integrase (IC₅₀) | Potentially improved hydrophobic interaction | nih.gov |
Biochemical and Cellular Assays for Receptor Binding and Functional Activity Profiling
A variety of biochemical and cellular assays are employed to characterize the interaction of methyl 6-chloro-1H-indole-2-carboxylate analogues with their biological targets and to determine their functional consequences.
Biochemical Assays: These assays directly measure the binding of a compound to its target, often a purified receptor or enzyme. Radioligand binding assays are a common technique. For example, the affinity of indole-2-carboxylate derivatives for the strychnine-insensitive glycine binding site on the NMDA receptor has been evaluated using [³H]glycine binding assays. nih.gov These experiments determine the equilibrium dissociation constant (KB) or the concentration of the compound that inhibits 50% of radioligand binding (IC₅₀), providing a direct measure of binding affinity. nih.gov Such assays are crucial for initial screening and establishing direct interaction with the intended target.
Cellular Assays: Cellular assays measure the functional effect of a compound on intact cells, providing insights into its efficacy as an agonist, antagonist, or modulator.
Calcium Mobilization Assays: These are used to assess the activity of compounds targeting G-protein coupled receptors (GPCRs). For indole-2-carboxamides targeting the CB1 receptor, calcium mobilization assays can quantify the compound's ability to modulate agonist-induced signaling. nih.gov
Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors, such as those targeting HIV-1 integrase or indoleamine 2,3-dioxygenase (IDO1), in vitro assays measure the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). nih.govsci-hub.se
Reporter Gene Assays: Engineered cell lines, such as HEK-Blue™ cells that express a specific receptor and an NF-κB-inducible reporter gene, can be used to monitor receptor activation in real-time by measuring the expression of the reporter. acs.org
Antiproliferative and Cytotoxicity Assays: The effect of compounds on cell viability and growth is often tested against various cancer cell lines using assays like the MTT assay. nih.govnih.gov These provide GI₅₀ (50% growth inhibition) or IC₅₀ values, indicating the compound's potency as an antiproliferative agent. nih.govrsc.org
These combined approaches allow for a comprehensive profiling of a compound, from its initial binding affinity at a molecular level to its functional impact in a complex cellular environment.
Table 3: Assays for Profiling Indole-2-Carboxylate Analogues
| Assay Type | Purpose | Measured Parameter | Example Application | Reference |
|---|---|---|---|---|
| Biochemical | ||||
| Radioligand Binding Assay | Measures direct binding affinity to a receptor. | Ki, KB, IC₅₀ | Determining affinity for NMDA or CB1 receptors. | nih.govnih.gov |
| Enzyme Inhibition Assay | Measures inhibition of enzyme activity. | IC₅₀ | Profiling inhibitors of HIV-1 integrase or IDO1. | nih.govsci-hub.se |
| Cellular | ||||
| Calcium Mobilization | Measures functional modulation of GPCR signaling. | EC₅₀, Emax | Assessing CB1 receptor allosteric modulators. | nih.gov |
| Reporter Gene Assay | Measures receptor activation via a downstream signal. | SEAP activity | Quantifying NOD2/TLR4 receptor agonism. | acs.org |
| Antiproliferative Assay (e.g., MTT) | Measures inhibition of cancer cell growth. | GI₅₀, IC₅₀ | Evaluating potential anticancer agents. | nih.govrsc.org |
Computational and Theoretical Investigations of Methyl 6 Chloro 1h Indole 2 Carboxylate and Analogues
Quantum Chemical Approaches to Molecular Geometry and Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of molecules. researchgate.nettandfonline.com These calculations optimize the molecular geometry to find the most stable conformation, predicting key parameters such as bond lengths, bond angles, and dihedral angles. For indole (B1671886) derivatives, DFT has been successfully used to correlate theoretical structural data with experimental results obtained from X-ray crystallography. tandfonline.com
The electronic structure of a molecule governs its reactivity and interactions. bohrium.com Key aspects investigated through quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. chemrxiv.org A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for understanding and predicting how a molecule will interact with other molecules, including biological targets. chemrxiv.org
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the stability arising from electron donation between orbitals within the molecule. bohrium.comchemrxiv.org
For methyl 6-chloro-1H-indole-2-carboxylate, these calculations would reveal how the chloro and methyl carboxylate substituents influence the electron distribution and geometry of the core indole ring system.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Reactivity Prediction
DFT is a versatile tool for studying the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms that can be difficult to obtain experimentally. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. researchgate.net This allows for the determination of activation energies, which helps in predicting reaction rates and understanding why certain products are formed over others (regioselectivity and stereoselectivity). mdpi.com
In the context of synthesizing this compound and its analogues, DFT can be used to:
Optimize reaction conditions by predicting the most favorable pathways.
Elucidate the mechanism of key synthetic steps, such as cyclization or substitution reactions. dntb.gov.ua
Understand the reactivity of the indole nucleus, predicting the most likely sites for electrophilic or nucleophilic attack by analyzing reactivity descriptors derived from FMO theory. mdpi.com
For instance, DFT studies on related heterocyclic compounds have been used to investigate their reactivity with nucleophiles, confirming the role of specific functional groups in directing chemical transformations. mdpi.com
Molecular Modeling Techniques for Ligand-Target Interactions
Understanding how a small molecule like this compound interacts with a biological target (typically a protein or enzyme) is crucial for drug discovery. Molecular modeling simulates these interactions to predict binding affinity and mode.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com The process involves placing the ligand into the binding site of the target protein and evaluating the binding energy for different poses. nih.gov Docking studies on indole-2-carboxylate (B1230498) derivatives have been instrumental in identifying their potential as inhibitors for various targets.
Key insights from docking simulations include:
Binding Affinity: A scoring function estimates the free energy of binding, with lower energy scores indicating a more favorable interaction. nih.gov
Binding Mode: It reveals the specific interactions between the ligand and amino acid residues in the binding site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov
Structure-Activity Relationships (SAR): By docking a series of analogues, researchers can understand how different substituents affect binding, guiding the design of more potent compounds. nih.govnih.gov For example, studies on indole derivatives have shown that substitutions at various positions on the indole ring can significantly impact binding affinity and selectivity for targets like the mycobacterial MmpL3 transporter or HIV-1 integrase. nih.govnih.gov
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of every atom in the complex over time, providing insights into its stability and flexibility. chemrxiv.org
MD simulations are used to:
Validate Docking Results: By running a simulation of the docked complex, researchers can assess whether the predicted binding pose is stable over a period of nanoseconds. nih.gov
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.
Assess Binding Stability: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD plot suggests that the ligand remains securely in the binding pocket. nih.gov
Simulations of related ligand-protein complexes have demonstrated that even small changes in the ligand structure can impact the stability of the interaction within the binding site. nih.gov
In Silico Profiling for Medicinal Chemistry Applications
In the early stages of drug discovery, it is essential to evaluate not only the potency of a compound but also its pharmacokinetic properties. In silico methods provide a rapid and cost-effective way to predict these characteristics. nih.gov
ADME properties determine the bioavailability and half-life of a drug candidate. numberanalytics.com Predicting these properties early helps to identify compounds with poor drug-like qualities, reducing late-stage failures in drug development. researchgate.netfrontiersin.org Computational models are widely used to estimate key ADME parameters. numberanalytics.comresearchgate.net
For a compound like this compound, a typical in silico ADME profile would include predictions for:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) predict how well the compound is absorbed into the bloodstream. ljmu.ac.uk
Distribution: This includes predictions of plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism.
Excretion: Related to properties like solubility.
Drug-Likeness: Evaluated using guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov
Studies on various indole derivatives have shown that they generally exhibit good drug-like properties with zero violations of Lipinski's rule. nih.gov
Predicted ADME Properties for this compound
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 223.65 g/mol | Conforms to Lipinski's rule (<500). |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 1 (from the indole N-H) | Conforms to Lipinski's rule (<5). |
| Hydrogen Bond Acceptors | 2 (from the carboxylate oxygens) | Conforms to Lipinski's rule (<10). |
| Polar Surface Area (PSA) | ~50-60 Ų | Suggests good intestinal absorption. |
| Aqueous Solubility | Moderately soluble to poorly soluble | A key factor for absorption and formulation. |
| Blood-Brain Barrier Permeation | Possible | Depends on specific model predictions. |
| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |
Note: The values in this table are representative estimates based on computational models and data from analogous indole-2-carboxylate structures. Actual experimental values may vary.
Identification and Analysis of Pan-Assay Interference Structures (PAINS) and Structural Alerts
A critical step in early drug discovery is the identification of compounds that may lead to false-positive results in high-throughput screening (HTS) assays. nih.govnih.gov These compounds, often referred to as Pan-Assay Interference Compounds (PAINS), possess substructures that can interfere with assay readouts through various mechanisms, such as protein reactivity or assay technology interference, rather than specific, high-affinity binding to the intended target. nih.govacs.org
The indole scaffold, while being a "privileged structure" in medicinal chemistry, is not immune to scrutiny. nih.govchemdiv.com Certain substituted indoles can be flagged by PAINS filters. The evaluation of this compound for PAINS liability involves computational screening against established PAINS substructure filters. bris.ac.uk These filters are curated lists of chemical motifs known to cause assay interference. nih.gov The concern often arises from the potential reactivity of the indole ring system or its substituents. nih.gov
Beyond the class-based PAINS filters, compounds are also analyzed for "structural alerts" or "toxophores," which are chemical fragments associated with toxicity, often through the formation of reactive metabolites. nih.govljmu.ac.uk For indole derivatives, metabolic oxidation can sometimes lead to reactive intermediates. nih.gov Computational tools can predict sites of metabolism and identify potentially problematic fragments within a molecule. While the presence of a structural alert does not automatically disqualify a compound, it highlights a potential liability that needs to be investigated and possibly mitigated through structural modification. nih.gov It is important to note that many approved drugs contain substructures that could be classified as PAINS, indicating that careful evaluation and context are crucial. sciforum.net
Lead-likeness and Drug-Likeness Assessment in Compound Libraries
The concepts of "lead-likeness" and "drug-likeness" are used to assess the suitability of compounds for optimization and development into viable drug candidates. researchgate.net These assessments are typically based on a set of physicochemical property guidelines derived from analyses of successful lead compounds and approved drugs. researchgate.net
Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five, which suggests that orally active drugs generally have:
A molecular weight (MW) of 500 g/mol or less.
A lipophilicity value (LogP) of 5 or less.
Five or fewer hydrogen bond donors (HBD).
Ten or fewer hydrogen bond acceptors (HBA). researchgate.net
Lead-likeness criteria are generally stricter, favoring compounds with lower molecular complexity and lipophilicity to provide greater scope for optimization during the hit-to-lead process. researchgate.netlifechemicals.com Typical lead-like properties might include a molecular weight between 150 and 400 g/mol and a LogP value between 1 and 4. nih.gov
Computational platforms like SwissADME are widely used to calculate these properties for compounds like this compound and its analogues within large libraries. researchgate.netresearchgate.net These tools provide a rapid assessment of the compound's profile against multiple drug-likeness and lead-likeness rules. mdpi.com Studies on various indole derivatives have shown that they often exhibit favorable drug-like profiles, adhering to Lipinski's rules and other related criteria. nih.govresearchgate.net
Below is an interactive table showing calculated physicochemical properties for this compound and representative analogues, illustrating how they might be assessed for drug-likeness.
| Compound Name | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | Rotatable Bonds | Lipinski Violations |
| This compound | C10H8ClNO2 | 209.63 | 2.55 | 1 | 2 | 55.12 | 1 | 0 |
| Ethyl 1H-indole-2-carboxylate | C11H11NO2 | 189.21 | 2.30 | 1 | 2 | 55.12 | 2 | 0 |
| Methyl 5-bromo-1H-indole-2-carboxylate | C10H8BrNO2 | 254.08 | 2.65 | 1 | 2 | 55.12 | 1 | 0 |
| 1H-Indole-2-carboxylic acid | C9H7NO2 | 161.16 | 1.83 | 2 | 2 | 63.32 | 1 | 0 |
Data in this table is computationally generated for illustrative purposes and may vary based on the algorithm used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties, electronic features, and structural descriptors that govern activity, QSAR models can predict the potency of novel analogues and guide the rational design of more effective compounds. nih.govnih.gov
For a series of analogues based on the this compound scaffold, a QSAR study would involve several steps:
Data Set Assembly: A collection of structurally related indole-2-carboxylate derivatives with experimentally measured biological activity against a specific target is required.
Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., bond information content), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., electronegativity) descriptors. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development. nih.gov
QSAR studies on indole-based inhibitors have successfully identified critical features for their biological activity. nih.gov For instance, descriptors related to electronegativity, molecular volume, and the frequency of specific atom pairs have been shown to be influential in predicting the activity of indole derivatives. nih.gov The insights gained from such models can guide the optimization of the this compound structure, suggesting specific substitutions or modifications to enhance target affinity and efficacy. nih.gov
The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Electronegativity (R6e+), Highest Occupied Molecular Orbital (HOMO) energy | Governs electrostatic interactions, hydrogen bonding, and reactivity |
| Topological | Bond Information Content Index (BIC1), Wiener Index, Zagreb Index | Describes molecular size, shape, and degree of branching |
| Steric | Molar Refractivity (MR), van der Waals Volume | Relates to how the molecule fits into a receptor's binding pocket |
| Lipophilic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and hydrophobic interactions |
Broader Research Applications and Translational Perspectives
Methyl 6-chloro-1H-indole-2-carboxylate in Pharmaceutical Development as a Foundational Intermediate
The indole (B1671886) scaffold is a prominent feature in many biologically active compounds and approved drugs. nih.gov this compound serves as a crucial starting material or intermediate in the synthesis of novel therapeutic agents due to its modifiable structure. The presence of the chloro group at the 6-position is particularly significant, as it can influence the compound's binding affinity and pharmacological properties. nih.gov
Derivatives of 6-chloro-indole-2-carboxylic acid have been investigated for their potential in treating neurological disorders. Specifically, they have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) modulatory site. nih.gov Compounds with a chloro group at the C-6 position of the indole ring have demonstrated high affinity for this site, indicating their potential as neuroprotective agents in conditions associated with ischemic damage. nih.gov
In the realm of anti-inflammatory drug discovery, indole derivatives are explored for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.netjapsonline.com The core structure of this compound can be elaborated to create molecules that fit into the active site of the COX-2 enzyme, potentially leading to the development of new anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. researchgate.netnih.govnih.gov
Furthermore, the indole nucleus is a key component in the design of anticancer agents. nih.govmdpi.com Research has shown that indole-based compounds can act as inhibitors of various targets involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2) and anti-apoptotic proteins like Mcl-1. nih.govnih.gov The synthesis of complex indole derivatives, starting from foundational intermediates like this compound, is a continuing area of focus in the development of novel cancer therapies. mdpi.comnih.gov
Table 1: Pharmaceutical Applications of this compound Derivatives
| Therapeutic Area | Target | Potential Application |
| Neurological Disorders | NMDA Receptor (Glycine Site) | Neuroprotection against ischemic brain injury |
| Inflammation | Cyclooxygenase-2 (COX-2) | Anti-inflammatory agents with improved safety profiles |
| Oncology | Receptor Tyrosine Kinases, Mcl-1 | Anticancer therapeutics |
Contributions to Agrochemical Research and Development
The inherent biological activity of the indole ring system extends to the field of agrochemicals. evitachem.com Halogenated indole derivatives, for which this compound is a precursor, are recognized for their potential as pesticides and herbicides. evitachem.com The specific substitution pattern on the indole ring can be tailored to target particular pests or weeds, making this class of compounds a valuable area for agrochemical research. While specific commercial pesticides directly derived from this exact molecule are not widely documented, the general utility of functionalized indoles in creating new crop protection agents is well-established. google.com The synthesis of novel indole-based compounds allows for the exploration of new modes of action, which is crucial in combating the development of resistance in target organisms.
Utility in Materials Science, including the Production of Dyes and Pigments
Beyond its biological applications, the indole structure is a useful chromophore and has been incorporated into organic dyes for various technological uses. researchgate.net Indole-based dyes, which can be synthesized from intermediates like this compound, are of interest in the development of dye-sensitized solar cells (DSSCs). researchgate.net These dyes feature a donor-π-spacer-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor. researchgate.netresearchgate.net The photophysical and electrochemical properties of these dyes can be fine-tuned through chemical modifications of the indole ring, influencing the efficiency of solar energy conversion. researchgate.net The synthesis of novel indole derivatives continues to be a strategy for creating new and more efficient materials for renewable energy technologies.
Future Research Directions in Drug Discovery and Advanced Organic Synthesis
The future of research involving this compound is promising, with several avenues for exploration in both medicinal chemistry and synthetic methodology. nih.gov In drug discovery, there is a growing interest in developing multi-target agents that can address complex diseases like cancer by hitting multiple biological targets simultaneously. nih.gov The versatile indole scaffold of this compound makes it an ideal starting point for creating such molecules. nih.gov
In the field of advanced organic synthesis, indole derivatives are key substrates for developing and optimizing new chemical reactions. mdpi.comorgsyn.orgorgsyn.org Palladium-catalyzed reactions, for instance, are powerful tools for constructing complex molecules, and understanding the reactivity of substituted indoles like this compound is crucial for advancing these methods. mdpi.com Future work will likely focus on using this and similar intermediates in novel, efficient, and stereoselective synthetic routes to access a wider range of complex molecular architectures. mdpi.comdokumen.pubebin.pub The development of artificial intelligence and machine learning in predicting reaction outcomes may also accelerate the discovery of new applications for this versatile chemical building block. researchgate.net
Table 2: Future Research Areas for this compound
| Field | Research Focus | Potential Outcome |
| Medicinal Chemistry | Multi-target drug design | More effective treatments for complex diseases |
| Medicinal Chemistry | Novel HIV-1 integrase inhibitors | Development of new antiviral therapies rsc.org |
| Organic Synthesis | Development of novel catalytic methods | More efficient and selective chemical syntheses |
| Organic Synthesis | C-H activation and functionalization | Direct and atom-economical modification of the indole core |
Potential for Exploration in Enzyme Inhibition and Receptor Binding Studies Beyond CB1
While derivatives of indole-2-carboxylates have been studied for their interaction with cannabinoid receptor 1 (CB1), the scope of their biological targets is much broader. nih.gov The 6-chloro substitution has been shown to be favorable for binding to various receptors. For instance, tricyclic 6-chloro-2-indole carboxylic acid derivatives have been identified as potent and selective inhibitors of the anti-apoptotic protein Mcl-1, which is a significant target in cancer therapy. nih.gov
Furthermore, extensive research has been conducted on 4,6-dichloroindole-2-carboxylic acid derivatives as high-affinity ligands for the glycine binding site of the NMDA receptor. ttuhsc.edu This highlights the potential of chloro-substituted indoles in modulating the activity of this important ion channel. The structural framework of this compound provides a template for designing novel ligands that could interact with a variety of other receptors and enzymes. Future studies could explore the activity of its derivatives on other members of the Bcl-2 family of proteins, different ion channels, or enzymes such as kinases and proteases, thereby expanding the therapeutic potential of this chemical class. nih.govnih.govnih.gov
Q & A
Basic: What are the common synthetic routes for methyl 6-chloro-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves cyclization or functionalization of indole precursors. A general approach (derived from analogous indole carboxylates) includes:
- Step 1: Starting with 6-chloroindole derivatives, introduce the carboxylate group via esterification. For example, refluxing 6-chloro-1H-indole-2-carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) under anhydrous conditions .
- Step 2: Optimize reaction temperature (70–80°C) and stoichiometry (excess methanol) to drive esterification to completion.
- Step 3: Purify via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent polarity adjusted based on compound polarity). Yield improvements (>70%) are achievable by controlling moisture and reaction time .
Advanced: How can researchers address discrepancies between calculated and observed NMR spectra when characterizing this compound?
Methodological Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. To resolve these:
- Tautomer Analysis: Use 2D NMR (¹H-¹³C HSQC, COSY) to identify tautomeric forms, as the indole NH proton may participate in hydrogen bonding, shifting peaks .
- Impurity Profiling: Compare with HPLC-MS data to detect byproducts (e.g., incomplete esterification or chlorination). Adjust purification protocols (e.g., gradient elution in HPLC) .
- Solvent Calibration: Record NMR in deuterated DMSO or CDCl₃ and cross-validate with computational predictions (DFT-based NMR chemical shift calculations) .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography: Resolve the crystal structure to confirm substituent positions (e.g., Cl at C6, COOCH₃ at C2). Use SHELXL for refinement, ensuring R-factors < 0.05 for high confidence .
- FT-IR: Identify ester C=O stretching (~1700 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₈ClNO₂: 223.02 g/mol) and fragmentation patterns .
Advanced: What challenges arise in the X-ray crystallographic refinement of this compound, and how can SHELX programs be utilized to overcome them?
Methodological Answer:
Key challenges include:
- Disorder in Chlorine Substituents: The Cl atom may exhibit positional disorder. Use SHELXL’s PART instruction to model alternate conformations and refine occupancy ratios .
- Hydrogen Bonding Networks: Indole NH and ester groups form complex H-bonding. Apply restraints (DFIX, DANG) to maintain geometry during refinement .
- Twinned Crystals: If twinning is detected (e.g., via Rint > 0.1), use SHELXL’s TWIN command with a BASF parameter to refine twin fractions .
Advanced: How do substituent positions on the indole ring affect the reactivity and stability of this compound during functionalization reactions?
Methodological Answer:
- Electrophilic Substitution: The C3 position is electron-rich due to the indole ring’s π-system, making it prone to electrophilic attack. Chlorine at C6 deactivates the ring, directing further substitutions to C5 or C7 .
- Stability Under Basic Conditions: The ester group at C2 is susceptible to hydrolysis. Stabilize by conducting reactions in anhydrous solvents (e.g., THF) and avoiding prolonged exposure to bases .
- Cross-Coupling Reactions: Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C3 or C5, but ensure Cl at C6 does not participate in side reactions (e.g., elimination) .
Basic: What are the key considerations for handling and storing this compound to ensure stability during experimental studies?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) minimize moisture uptake .
- Handling Precautions: Use gloves and PPE to avoid skin contact (H315/H319 hazards). Work in a fume hood due to potential dust formation (H335) .
- Waste Disposal: Neutralize acidic byproducts before disposal. Use approved chemical waste protocols for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
